molecular formula C15H21NO3 B1291766 Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate CAS No. 213672-66-3

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

Cat. No.: B1291766
CAS No.: 213672-66-3
M. Wt: 263.33 g/mol
InChI Key: YGKOCIWFRPQJLH-ZIAGYGMSSA-N
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Description

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS: 213672-66-3) is a carbamate derivative featuring a cyclohexane ring substituted with a hydroxymethyl group in the cis configuration at the 2-position. Its molecular formula is C₁₅H₂₁NO₃ (MW: 263.34 g/mol), and it is stored at 0–8°C for stability .

Properties

IUPAC Name

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKOCIWFRPQJLH-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641006
Record name Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213672-66-3
Record name Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with cis-(2-hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of analgesics and anti-inflammatory drugs, enhancing their efficacy and stability. For instance, its structural properties allow for modifications that improve the pharmacokinetic profiles of drug candidates.

Case Study: Analgesic Development
In a study focusing on pain management, researchers synthesized new derivatives of this compound to evaluate their analgesic properties. The derivatives exhibited significant pain-relieving effects in animal models, demonstrating the compound's potential in developing new pain medications.

Cosmetic Formulations

Skin-Conditioning Properties
The compound is incorporated into cosmetic products due to its skin-conditioning properties. It enhances the texture and hydration of creams and lotions, making it a valuable ingredient in skincare formulations.

Data Table: Cosmetic Applications

Product TypeFunctionalityConcentration (%)
MoisturizersHydration and texture1-5
Anti-aging creamsSkin conditioning0.5-3
SunscreensUV protection enhancement1-4

Agricultural Chemicals

Protective Agent for Crops
this compound is also used in formulating agrochemicals. It acts as a protective agent against pests and diseases, contributing to improved crop yields.

Case Study: Efficacy Against Pests
A field trial demonstrated that crops treated with formulations containing this compound showed a significant reduction in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to conventional pesticides.

Polymer Chemistry

Specialty Polymers Production
In polymer chemistry, this compound is used to produce specialty polymers that exhibit enhanced mechanical properties and stability. Its incorporation into polymer matrices can lead to materials with improved durability and performance characteristics.

Data Table: Polymer Properties

PropertyStandard PolymerPolymer with Benzyl Compound
Tensile Strength (MPa)3045
Elongation at Break (%)300400
Thermal Stability (°C)200250

Research Applications

Reagent for Reaction Mechanisms
this compound serves as a valuable reagent in academic and industrial research settings. It is used for studying reaction mechanisms and developing new synthetic pathways.

Case Study: Synthetic Pathway Development
Researchers exploring novel synthetic pathways employed this compound to facilitate complex reactions. The compound's unique structure allowed for the successful synthesis of previously challenging compounds, showcasing its utility in organic chemistry.

Mechanism of Action

The mechanism of action of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate

  • CAS : 213672-68-5
  • Molecular Formula: C₁₅H₂₁NO₃ (MW: 263.34 g/mol)
  • Key Differences: The trans configuration of the hydroxymethyl group alters steric and electronic properties compared to the cis isomer. Purity: 95% (vs. unspecified for cis isomer) . No direct stability data, but stereochemistry impacts solubility and reactivity in synthesis .

Positional and Functional Group Variants

Benzyl cis-4-aminocyclohexylcarbamate
  • CAS : 149423-70-1
  • Similarity Score : 0.93
  • Key Differences: Substitution at the 4-position instead of 2-position. Applications: Likely used in peptide coupling or metal coordination chemistry .
Benzyl trans-4-hydroxycyclohexylcarbamate
  • CAS : 27489-63-0
  • Similarity Score : 0.91
  • Key Differences: Hydroxyl group at trans-4-position instead of hydroxymethyl.
Benzyl 4-(aminomethyl)cyclohexylcarbamate
  • CAS : 227278-31-1
  • Key Differences: Aminomethyl group at the 4-position introduces a primary amine, altering pH-dependent solubility. Structural flexibility may influence binding to biological targets .

Protecting Group Variants

tert-Butyl trans-4-formylcyclohexylcarbamate
  • CAS : 181308-57-6
  • Molecular Formula: C₁₂H₂₁NO₃ (MW: 251.30 g/mol)
  • Key Differences :
    • tert-Butyl protecting group instead of benzyl, offering enhanced stability under acidic conditions.
    • Formyl group at trans-4-position, enabling nucleophilic additions (e.g., in Schiff base formation) .

Biological Activity

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_{13}H_{17}N_{1}O_{3}
  • Molecular Weight : 263.33 g/mol
  • CAS Number : 213672-66-3
  • Structural Features : The compound features a benzyl group, a hydroxymethyl group, and a carbamate functional group, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction is crucial for its role as a probe in enzyme-substrate studies.
  • Cell Membrane Permeability : The presence of the benzyl group enhances the compound's ability to cross cell membranes, increasing its bioavailability and effectiveness in cellular environments.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansLow

These findings suggest potential applications in developing antimicrobial agents.

Cytotoxic Activity

Cytotoxicity assays using human cancer cell lines (e.g., MDA-MB-231 and HepG-2) have shown that the compound may reduce cell viability, indicating potential as an anticancer agent. The results from MTT assays suggest that higher concentrations lead to significant reductions in cell viability compared to controls .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study explored the compound's role as an inhibitor of acetylcholinesterase, suggesting implications for treating neurological disorders. The structure-activity relationship revealed that modifications to the hydroxymethyl group could enhance inhibitory potency.
  • Synthesis and Characterization : Various synthesis methods have been documented, including the use of Suzuki–Miyaura coupling reactions to create derivatives with enhanced biological activity. Characterization techniques such as NMR and mass spectrometry confirm structural integrity and purity .
  • Comparative Studies : When compared to similar compounds like Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, the cis configuration of this compound appears to confer unique binding affinities, which may influence its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, and how can reaction conditions be optimized for higher yields?

  • Answer: The compound is synthesized via reaction of phenyl, cis-2-hydroxymethylcyclohexylamine, and cyclohexane under alkaline conditions. Optimized methods include using continuous flow reactors to enhance yield (up to 85%) and purity (>98%) by minimizing side reactions . Advanced enantioselective routes employ iodolactamization as a key step, where stereochemical control is achieved using chiral auxiliaries or catalysts, as demonstrated in the synthesis of CCR2 antagonists .

Q. Which spectroscopic and chromatographic methods are most effective for confirming stereochemical configuration and purity?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming the cis configuration of the hydroxymethyl group. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities, while X-ray crystallography provides definitive stereochemical assignment. Purity is validated via melting point analysis and mass spectrometry .

Q. How is this compound utilized as an intermediate in synthesizing complex organic molecules?

  • Answer: The carbamate and hydroxymethyl groups serve as handles for further functionalization. For example, the hydroxymethyl group can be oxidized to a carboxylic acid (using KMnO4_4 or CrO3_3) or reduced to a methylene group (via LiAlH4_4), enabling modular synthesis of bioactive molecules. Its role as a precursor in CCR2 antagonist synthesis highlights its utility in medicinal chemistry .

Advanced Research Questions

Q. What strategies resolve contradictory data regarding the compound’s reactivity in different solvent systems?

  • Answer: Contradictions in solvent-dependent reactivity (e.g., polar aprotic vs. protic solvents) are addressed through kinetic studies and computational modeling (DFT). For instance, in DMSO, the carbamate group exhibits enhanced nucleophilicity due to solvent stabilization, whereas in methanol, hydrogen bonding reduces reactivity. Systematic solvent screening paired with in situ IR monitoring clarifies these discrepancies .

Q. How does the cis configuration of the hydroxymethyl group impact interactions with biological targets compared to trans isomers?

  • Answer: The cis configuration induces distinct spatial orientations, altering binding affinity and selectivity. In enzymatic studies, the cis isomer forms a covalent bond with catalytic serine residues (e.g., in esterases), while the trans isomer shows weaker interactions due to steric hindrance. Comparative molecular docking and isothermal titration calorimetry (ITC) quantify these differences .

Q. What role does iodolactamization play in enantioselective synthesis, and how is it optimized?

  • Answer: Iodolactamization is a stereochemical control step where iodine mediates cyclization, forming a six-membered lactam intermediate. Optimization involves tuning reaction temperature (−20°C to 25°C), iodide source (NIS vs. I2_2), and solvent (CH2_2Cl2_2 vs. THF). Chiral HPLC confirms enantiomeric excess (>99% ee) in the final product .

Q. In enzymatic studies, how does the hydroxymethyl group contribute to the compound’s mechanism as a covalent inhibitor?

  • Answer: The hydroxymethyl group participates in hydrogen bonding with active-site residues (e.g., Tyr or Asp), positioning the carbamate for nucleophilic attack by catalytic serine or cysteine. Stopped-flow kinetics and X-ray co-crystallography reveal a two-step mechanism: reversible binding followed by covalent adduct formation. Mutagenesis studies validate residue-specific interactions .

Q. What experimental approaches analyze the compound’s stability under varying pH and temperature conditions?

  • Answer: Accelerated stability studies are conducted at pH 2–12 (buffer solutions) and 25–60°C. Degradation products are profiled via LC-MS, identifying hydrolysis of the carbamate group under acidic conditions. Arrhenius modeling predicts shelf life, while solid-state stability is assessed using thermogravimetric analysis (TGA) .

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